molecular formula C8H3ClF3IO B8146091 1-(3-Chloro-5-iodophenyl)-2,2,2-trifluoroethanone

1-(3-Chloro-5-iodophenyl)-2,2,2-trifluoroethanone

Cat. No.: B8146091
M. Wt: 334.46 g/mol
InChI Key: HXYDOAKAVNUCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-5-iodophenyl)-2,2,2-trifluoroethanone is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to an ethanone backbone, with additional chlorine and iodine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-iodophenyl)-2,2,2-trifluoroethanone typically involves the introduction of the trifluoromethyl group and halogen substituents onto the phenyl ring. One common method includes the reaction of 3-chloro-5-iodobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive halogenated compounds and the generation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-iodophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols or other derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions typically produce alcohols.

Scientific Research Applications

1-(3-Chloro-5-iodophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-iodophenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity. The halogen substituents may interact with specific enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-5-iodophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and physical properties

Properties

IUPAC Name

1-(3-chloro-5-iodophenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3IO/c9-5-1-4(2-6(13)3-5)7(14)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYDOAKAVNUCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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